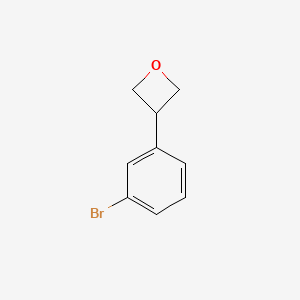

3-(3-Bromophenyl)oxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNHAXGIHOUCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703912 | |

| Record name | 3-(3-Bromophenyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044507-52-9 | |

| Record name | 3-(3-Bromophenyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044507-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromophenyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Bromophenyl)oxetane chemical properties and structure

An In-Depth Technical Guide to 3-(3-Bromophenyl)oxetane: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has emerged from a position of relative obscurity to become a cornerstone in modern medicinal chemistry. Valued for its unique physicochemical properties, this four-membered cyclic ether is increasingly incorporated into drug candidates to enhance solubility, improve metabolic stability, and modulate lipophilicity. This guide provides a comprehensive technical overview of this compound, a key building block that combines the advantageous properties of the oxetane ring with the synthetic versatility of a brominated aromatic system. We will delve into its structural and chemical properties, provide detailed protocols for its synthesis and key transformations, and explore its application in the broader context of drug development.

The Ascendancy of the Oxetane Motif in Medicinal Chemistry

The strategic incorporation of small, sp³-rich motifs is a guiding principle in contemporary drug design, aimed at escaping the "flatland" of planar aromatic structures that often plague drug candidates with poor solubility and metabolic liabilities. The oxetane ring has proven to be a particularly effective tool in this endeavor.[1][2]

Key Advantages of the Oxetane Moiety:

-

Solubility Enhancement: The oxygen atom in the oxetane ring acts as a strong hydrogen bond acceptor, improving aqueous solubility—a critical factor for oral bioavailability.[3]

-

Metabolic Stability: Oxetanes can serve as metabolically robust isosteres for more labile functional groups like gem-dimethyl or carbonyl groups. Their incorporation can block sites of oxidative metabolism, prolonging a compound's half-life.[3][4]

-

Reduced Lipophilicity: Compared to carbocyclic analogs or motifs like a gem-dimethyl group, the polar oxetane ring can reduce a molecule's overall lipophilicity (LogP), which is often beneficial for optimizing pharmacokinetic profiles.[4]

-

Three-Dimensionality: The puckered, three-dimensional structure of the oxetane ring can improve binding to complex protein targets by enabling better shape complementarity and providing vectors for exiting binding pockets towards solvent-exposed regions.[5]

The subject of this guide, this compound, is a bifunctional reagent that capitalizes on these benefits. The oxetane moiety provides the desirable physicochemical improvements, while the bromine atom on the phenyl ring serves as a versatile synthetic handle for elaboration into more complex molecular architectures via cross-coupling chemistry.[4]

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, its properties can be reliably predicted and understood from commercial supplier data and analysis of analogous structures.

Core Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1044507-52-9 | [5][6] |

| Molecular Formula | C₉H₉BrO | [6] |

| Molecular Weight | 213.07 g/mol | [6] |

| Appearance | Solid, semi-solid, or liquid | |

| Purity | ≥95-97% (typical commercial grade) | [6] |

| Storage | 2-8°C, Sealed in dry conditions | [5] |

Computed Properties and Structural Descriptors

Computational models provide valuable insights into the molecule's expected behavior in biological and chemical systems.

| Descriptor | Predicted Value | Significance in Drug Discovery | Source |

| XlogP | ~2.3 - 2.56 | Indicates moderate lipophilicity, a favorable range for balancing solubility and permeability. | [6][7] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | Suggests good potential for cell membrane permeability and oral bioavailability. | [6] |

| Hydrogen Bond Acceptors | 1 | The oxetane oxygen can engage in hydrogen bonding with biological targets. | [6] |

| Rotatable Bonds | 1 | Low number of rotatable bonds imparts conformational rigidity, which can be entropically favorable for target binding. | [6] |

Structural Analysis

The structure of this compound features a central, strained four-membered oxetane ring directly attached at its 3-position to a bromine-substituted phenyl ring.

Caption: Structure of this compound.

Spectroscopic Characterization (Predicted): While specific experimental spectra for this compound are not readily available in published literature, the expected NMR and IR features can be predicted based on analogous structures.[8][9][10][11]

-

¹H NMR:

-

Oxetane Protons: The protons on the oxetane ring are expected to appear in the 4.5-5.0 ppm region. The two methylene groups (CH₂) will likely present as triplets or more complex multiplets due to coupling with the methine proton. The methine proton (CH) at the 3-position, being benzylic, will appear further downfield, likely as a multiplet around 3.6-4.2 ppm.

-

Aromatic Protons: The four protons on the bromophenyl ring will appear in the aromatic region (7.0-7.6 ppm), exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

-

¹³C NMR:

-

Oxetane Carbons: The methylene carbons of the oxetane ring are expected around 68-75 ppm, while the methine carbon attached to the aryl group would be found further upfield, around 35-45 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the 120-145 ppm range, with the carbon atom bearing the bromine (C-Br) being significantly shifted.

-

-

IR Spectroscopy:

-

Key stretches would include C-H stretching (aromatic ~3050-3100 cm⁻¹, aliphatic ~2850-3000 cm⁻¹), the characteristic C-O-C ether stretch of the oxetane ring (~980-1150 cm⁻¹), and C-Br stretching in the fingerprint region (~500-600 cm⁻¹).

-

Synthesis and Reactivity

Synthesis of this compound

The most common and robust method for synthesizing 3-substituted oxetanes is the intramolecular Williamson etherification of a corresponding 1,3-halohydrin or a related precursor with a good leaving group.[12] The synthesis starts from a suitable 1,3-diol, which is selectively functionalized before cyclization under basic conditions.

Caption: General synthetic workflow for 3-aryloxetanes.

Representative Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for the synthesis of 3-substituted oxetanes.[12]

Step 1: Monotosylation of 2-(3-bromophenyl)propane-1,3-diol

-

Dissolve 2-(3-bromophenyl)propane-1,3-diol (1.0 equiv.) in anhydrous pyridine or dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar).

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.0-1.1 equiv.) in the same solvent.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with cold water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate, which may be used directly in the next step.

Step 2: Intramolecular Cyclization

-

Dissolve the crude tosylate from Step 1 in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.

-

Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equiv.), portion-wise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours, or heat gently (e.g., 40-60 °C) to drive the reaction to completion.

-

Monitor the formation of the oxetane by TLC or GC-MS.

-

Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Key Reactions and Synthetic Utility

The true value of this compound lies in its dual reactivity: the synthetic handle provided by the aryl bromide and the potential for the oxetane ring to undergo ring-opening reactions.

3.2.1. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom makes this compound an excellent substrate for Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions, allowing for the facile formation of C-C bonds.[13] This is the primary application for this building block in discovery chemistry.

Caption: Suzuki-Miyaura coupling of this compound.

Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This is a general protocol for the Suzuki-Miyaura coupling of aryl bromides.[14]

-

To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (e.g., phenylboronic acid, 1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if necessary.

-

Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/ethanol/H₂O).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired biaryl oxetane derivative.

3.2.2. Ring-Opening Reactions

The strained four-membered ring of oxetane can be opened by various nucleophiles, typically under acidic (Brønsted or Lewis acid) conditions.[4][15] This reaction transforms the compact oxetane into a linear 1,3-difunctionalized propane chain, providing access to a different chemical space. The regioselectivity of the ring-opening of 3-substituted oxetanes can be influenced by steric and electronic factors. Nucleophilic attack can occur at either C2 or C4.

-

Under Acidic Conditions: Protonation or coordination of a Lewis acid to the oxetane oxygen activates the ring. Nucleophilic attack then preferentially occurs at the more sterically accessible C2/C4 positions, leading to a 1,3-diol derivative. For 3-aryloxetanes, the reaction can also proceed via a stabilized benzylic cation intermediate, influencing regioselectivity.[4]

Representative Protocol: Acid-Catalyzed Ring Opening with Methanol

-

Dissolve this compound (1.0 equiv.) in methanol.

-

Add a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH).

-

Stir the reaction at room temperature or heat gently, monitoring by TLC.

-

Upon completion, neutralize the acid with a base (e.g., NaHCO₃ solution).

-

Remove the methanol under reduced pressure and extract the product with an organic solvent.

-

Wash, dry, and purify as described previously to yield the corresponding 3-alkoxy-1-propanol derivative.

Applications in Drug Discovery

While specific patented drugs directly originating from this compound are not prominently disclosed, its utility is evident from the widespread use of both the oxetane core and aryl bromide handles in medicinal chemistry patents.[12] This building block is a valuable starting material for generating libraries of compounds for structure-activity relationship (SAR) studies.

Example Application Workflow:

-

Core Scaffold Synthesis: A research program may use this compound as a starting point.

-

Diversity-Oriented Synthesis: A series of Suzuki-Miyaura couplings are performed with a diverse set of boronic acids to explore the effect of different substituents at the 3-position of the phenyl ring.

-

SAR Exploration: The resulting library of oxetane-containing biaryl compounds is screened against a biological target (e.g., a kinase, receptor, or enzyme).

-

Lead Optimization: Hits from the screen are further optimized. The oxetane moiety ensures favorable physicochemical properties, while modifications on the newly introduced aryl ring are used to fine-tune potency and selectivity.

This strategy allows for the rapid exploration of chemical space around a privileged scaffold, leveraging the benefits of the oxetane ring from the outset.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate care in a laboratory setting.[6]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

Conclusion

This compound stands as a powerful and versatile building block for modern drug discovery. It elegantly combines the desirable physicochemical attributes of the oxetane ring—a tool for enhancing solubility and metabolic stability—with the synthetic flexibility of an aryl bromide. Its utility in constructing complex molecular architectures through robust cross-coupling chemistry makes it an invaluable asset for medicinal chemists aiming to develop novel therapeutics with optimized drug-like properties. As the demand for sp³-rich, three-dimensional molecules continues to grow, the strategic use of reagents like this compound will undoubtedly play a crucial role in the successful discovery of next-generation medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|High-Quality Research Chemical [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound (C9H9BrO) [pubchemlite.lcsb.uni.lu]

- 8. connectjournals.com [connectjournals.com]

- 9. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]

- 10. Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02486H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Aryloxetane Motif: A Physicochemical Deep Dive for the Modern Medicinal Chemist

Abstract

The oxetane ring, a four-membered ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its incorporation into drug candidates is a strategic choice to modulate key physicochemical properties, often leading to improved aqueous solubility, metabolic stability, and lipophilicity profiles. This guide provides an in-depth analysis of the 3-aryloxetane scaffold, offering researchers, scientists, and drug development professionals a comprehensive understanding of its properties and the experimental rigor required for their accurate assessment. We will delve into the structural nuances of mono- and di-aryl-substituted oxetanes, their impact on critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, and provide detailed, field-proven protocols for their evaluation.

The Strategic Value of the 3-Aryloxetane Core

The strategic incorporation of a 3-aryloxetane moiety is often driven by the need to overcome common liabilities in drug discovery, such as poor solubility or high metabolic turnover. The oxetane ring is a polar, low molecular weight, and three-dimensional motif that can serve as a bioisosteric replacement for other common functional groups like gem-dimethyl groups or carbonyls.[1][2]

The introduction of an aryl substituent at the 3-position provides a vector for exploring structure-activity relationships (SAR) while leveraging the inherent properties of the oxetane ring. The substitution pattern, either a single aryl group (3-mono-aryloxetane) or two (3,3-diaryloxetane), significantly influences the molecule's overall physicochemical profile. 3,3-disubstituted derivatives are often favored as they do not introduce a new stereocenter.[1]

Conformational Considerations: The "Puckered" Nature of the Ring

The oxetane ring is not planar; it adopts a "puckered" conformation to relieve ring strain.[2] The degree of this puckering can be influenced by the substituents. This conformational preference has a direct impact on the molecule's three-dimensional shape and, consequently, its interaction with biological targets and metabolizing enzymes. The introduction of substituents can create more pronounced puckering due to increased eclipsing interactions.[2] Understanding the preferred conformation of a 3-aryloxetane derivative is crucial for rational drug design.

Key Physicochemical Properties and Their Modulation

The true value of the 3-aryloxetane scaffold lies in its ability to predictably modulate a molecule's physicochemical properties.

Lipophilicity (logP/logD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, and potency.[3][4] It is typically measured as the logarithm of the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.[3][4]

The incorporation of an oxetane ring generally leads to a reduction in lipophilicity compared to its carbocyclic or gem-dimethyl analogues, which can be advantageous for improving aqueous solubility.[1][5] However, the change in lipophilicity when replacing a ketone with a 3,3-diaryloxetane is not always straightforward and can depend on the specific aryl substituents.[5]

Table 1: Comparative Lipophilicity Data

| Scaffold | clogP | ΔclogP (relative to gem-dimethyl) |

| gem-dimethyl-aryl | 3.5 | 0 |

| 3-methyl-3-aryloxetane | 2.8 | -0.7 |

| 3,3-diaryloxetane | 4.2 | N/A |

| Benzophenone | 3.2 | N/A |

Note: clogP values are representative and can vary based on the specific aryl substitution.

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development.[6][7] The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant improvement in aqueous solubility.[2] This is a key reason for its use as a bioisostere for the more lipophilic gem-dimethyl group.[1]

While the inclusion of an oxetane can enhance solubility, the overall solubility profile of a 3-aryloxetane is also heavily influenced by the nature of the aryl substituents.[5]

Table 2: Solubility Profile Comparison

| Compound Type | General Solubility Trend | Rationale |

| gem-dimethyl analogue | Low | High lipophilicity, lack of H-bond acceptors |

| 3-Aryloxetane | Moderate to High | Polar oxetane oxygen acts as H-bond acceptor |

| Benzophenone analogue | Variable | Dependent on other molecular features |

Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver.[8][9][10] High metabolic clearance can lead to poor bioavailability and a short duration of action.[11]

The oxetane ring is generally considered to be metabolically robust.[1][2] The increased sp³ character of the oxetane carbons compared to a carbonyl carbon, for example, can reduce susceptibility to CYP-mediated oxidation.[12] Studies have shown that replacing a metabolically labile group with a 3,3-diaryloxetane can lead to improved metabolic stability.[1][5]

Table 3: Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Diaryl-methylene | 15 | 46.2 |

| 3,3-Diaryloxetane | 45 | 15.4 |

| Benzophenone | 30 | 23.1 |

Note: Data are representative and intended for comparative purposes.

Experimental Protocols for Physicochemical Profiling

Accurate and reproducible experimental data is the bedrock of any successful drug discovery program. The following protocols are presented as self-validating systems, with explanations for key steps to ensure robust and reliable results.

Determination of Lipophilicity (logD) by Shake-Flask Method

This is the "gold standard" method for logD determination.[8]

Rationale: This method directly measures the partitioning of a compound between an aqueous and an organic phase at equilibrium. The choice of pH 7.4 is to mimic physiological conditions.

Diagram of the Shake-Flask Workflow:

Caption: Workflow for logD determination by the shake-flask method.

Step-by-Step Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice versa by shaking them together for 24 hours. Allow the phases to separate completely. This ensures that the two phases are in equilibrium before the addition of the test compound.

-

Compound Preparation: Prepare a 10 mM stock solution of the 3-aryloxetane in dimethyl sulfoxide (DMSO).

-

Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small volume of the compound's DMSO stock solution such that the final DMSO concentration is low (e.g., <1%) to avoid affecting the partitioning.

-

Equilibration: Shake the vials vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., >2000 x g) to ensure complete separation of the two phases.

-

Sampling: Carefully remove an aliquot from both the n-octanol and the aqueous phase.

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: Calculate the logD value using the formula: logD = log10 (Concentration in n-octanol / Concentration in PBS).

High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This assay provides a rapid assessment of a compound's solubility.[5][11][13][14]

Rationale: This method determines the concentration at which a compound, when added from a DMSO stock to an aqueous buffer, begins to precipitate. The appearance of turbidity, measured by light scattering, indicates the limit of solubility under these kinetic conditions.

Diagram of the Turbidimetric Solubility Workflow:

Caption: Workflow for the turbidimetric kinetic solubility assay.

Step-by-Step Protocol:

-

Compound Plating: Prepare serial dilutions of the 3-aryloxetane in DMSO in a 96-well plate.

-

Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is the highest concentration at which the turbidity is not significantly above the background (buffer with DMSO only).

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is a standard in vitro method to assess the susceptibility of a compound to Phase I metabolism.[6][8][9][15][16]

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By incubating the compound with microsomes in the presence of the necessary cofactor (NADPH), we can measure the rate of metabolism.

Diagram of the Microsomal Stability Workflow:

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a solution of the 3-aryloxetane in buffer, a suspension of liver microsomes (e.g., human, rat) in buffer, and an NADPH-regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of NADPH).

-

Incubation: In a microcentrifuge tube or 96-well plate, combine the compound and the microsomal suspension. Pre-incubate at 37°C for a few minutes.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.[1]

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression is the rate constant of elimination (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.[6]

Conclusion: A Versatile Scaffold for Drug Design

The 3-aryloxetane motif has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to fine-tune critical physicochemical properties such as lipophilicity, solubility, and metabolic stability provides a rational approach to overcoming common drug discovery challenges. A thorough understanding of its conformational preferences and the application of robust, well-validated experimental protocols are essential for successfully leveraging the full potential of this versatile scaffold. By integrating the insights and methodologies presented in this guide, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.

References

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]

- 5. evotec.com [evotec.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

Synthesis and Characterization of 3-(3-Bromophenyl)oxetane: A Key Building Block for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The oxetane motif has emerged as a "privileged" structural unit in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates. As a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyls, the strained four-membered ring can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. This guide provides a comprehensive, field-proven protocol for the synthesis and characterization of 3-(3-bromophenyl)oxetane, a versatile building block that combines the benefits of the oxetane core with a reactive bromine handle, enabling further elaboration through cross-coupling chemistries. We will delve into the causal logic behind the chosen synthetic strategy, provide a detailed, step-by-step experimental workflow, and outline a rigorous analytical framework for structural verification and purity assessment.

The Strategic Importance of 3-Aryl Oxetanes in Medicinal Chemistry

The incorporation of small, polar, and three-dimensional motifs is a cornerstone of modern drug design. The oxetane ring system fits this profile perfectly. Its strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making it an excellent hydrogen bond acceptor while introducing conformational rigidity. This can lead to improved binding affinity and pharmacological profiles.

This compound is a particularly valuable intermediate for two primary reasons:

-

The Oxetane Core: It introduces the desirable physicochemical properties associated with the oxetane moiety, acting as a "metabolic shield" and solubility enhancer.

-

The Bromophenyl Group: The bromine atom serves as a versatile synthetic handle for downstream functionalization via palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for rapid library synthesis and structure-activity relationship (SAR) studies.

This combination makes it a powerful building block for accessing novel chemical space in various therapeutic areas, including oncology and central nervous system disorders.

Synthetic Strategy: Nickel-Mediated Alkyl-Aryl Suzuki Coupling

While several methods exist for the formation of aryloxetanes, including the addition of organometallic reagents to oxetan-3-one or the cyclization of 2-aryl-1,3-diols, a transition-metal-catalyzed cross-coupling offers a more convergent and robust approach. We will focus on a nickel-mediated Suzuki-Miyaura coupling, a powerful transformation for forging C(sp²)-C(sp³) bonds.

Causality Behind the Choice:

-

Convergence: The strategy couples two readily available fragments (an oxetane precursor and an arylboronic acid derivative), which is more efficient for library synthesis than linear approaches.

-

Functional Group Tolerance: Modern nickel catalysis exhibits excellent tolerance for various functional groups, reducing the need for protecting group chemistry.

-

Availability of Precursors: The required starting materials, such as 3-iodooxetane and 3-bromophenylboronic acid, are commercially available or readily synthesized. 3-Iodooxetane is a particularly effective coupling partner in these reactions.

Reaction Mechanism Overview

The catalytic cycle for the nickel-mediated Suzuki coupling is illustrated below. It generally proceeds through three key steps: oxidative addition of the alkyl halide to the Ni(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Ni(0) catalyst.

Spectroscopic Characterization of 3-(3-Bromophenyl)oxetane: A Technical Guide

Introduction

3-(3-Bromophenyl)oxetane is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the oxetane ring, a four-membered cyclic ether, can enhance key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The presence of the bromophenyl moiety offers a versatile handle for further synthetic modifications through cross-coupling reactions. Accurate and comprehensive characterization of this compound is paramount to ensure its purity and to confirm its structure before its use in complex synthetic pathways. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with proven experimental protocols for data acquisition.

Molecular Structure and Atom Numbering

For clarity in the following spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the protons of the oxetane ring and the bromophenyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | t, J ≈ 1.5 Hz | 1H | H-2' |

| ~7.40 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6' |

| ~7.20 | t, J ≈ 8.0 Hz | 1H | H-5' |

| ~7.15 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4' |

| ~4.90 | t, J ≈ 6.5 Hz | 2H | H-2a, H-4a |

| ~4.70 | t, J ≈ 6.5 Hz | 2H | H-2b, H-4b |

| ~4.05 | quintet, J ≈ 6.5 Hz | 1H | H-3 |

Interpretation and Rationale

-

Aromatic Region (δ 7.1-7.5 ppm): The four protons on the bromophenyl ring will appear in this region. The proton at the 2'-position (H-2') is expected to be a triplet due to coupling with H-6' and H-4' (meta coupling, J ≈ 1.5 Hz). The protons at the 4'-, 5'-, and 6'-positions will show complex splitting patterns due to ortho and meta couplings.

-

Oxetane Ring Protons (δ 4.0-5.0 ppm): The protons on the oxetane ring are diastereotopic and are expected to appear as two triplets. The methylene protons at the 2- and 4-positions (Ha and Hb) are coupled to the methine proton at the 3-position, resulting in triplets. The methine proton at the 3-position (H-3) is coupled to the four methylene protons, leading to a quintet. The chemical shifts are in the expected range for protons on an oxetane ring, which are deshielded due to the electronegativity of the oxygen atom.[1]

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.[2]

-

Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial and gently swirl to dissolve the sample completely.[3]

-

Using a Pasteur pipette with a small cotton plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Set the appropriate acquisition parameters for a ¹H NMR experiment (e.g., spectral width, number of scans, relaxation delay).

-

Acquire the free induction decay (FID).

-

Process the FID by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

-

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to show six distinct signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~143.5 | C-1' |

| ~132.0 | C-3' |

| ~130.5 | C-5' |

| ~129.0 | C-6' |

| ~125.5 | C-4' |

| ~122.5 | C-2' |

| ~74.0 | C-2, C-4 |

| ~38.0 | C-3 |

Interpretation and Rationale

-

Aromatic Carbons (δ 122-144 ppm): The six carbons of the bromophenyl ring will appear in this region. The carbon attached to the bromine atom (C-3') will be shielded compared to the other aromatic carbons. The quaternary carbon (C-1') will be downfield.

-

Oxetane Ring Carbons (δ 38-74 ppm): The carbons of the oxetane ring will appear in the aliphatic region. The carbons adjacent to the oxygen atom (C-2 and C-4) are expected to be the most downfield due to the deshielding effect of the oxygen. The methine carbon (C-3) will be the most upfield of the ring carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is the same as for ¹H NMR, although a slightly more concentrated sample may be beneficial due to the lower natural abundance of the ¹³C isotope. The data acquisition follows a similar procedure, but with parameters optimized for ¹³C detection.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch (oxetane ring) |

| 1600-1585 | Medium-Strong | Aromatic C=C stretch |

| 1500-1400 | Medium-Strong | Aromatic C=C stretch |

| ~980 | Strong | Oxetane ring C-O-C stretch |

| ~1100-1000 | Strong | C-Br stretch |

Interpretation and Rationale

-

Aromatic C-H and C=C Vibrations: The presence of the bromophenyl group will give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[5]

-

Aliphatic C-H Vibrations: The C-H bonds of the oxetane ring will show stretching vibrations in the 2960-2850 cm⁻¹ range.

-

Oxetane Ring Vibration: The most characteristic peak for the oxetane ring is the strong C-O-C stretching vibration, which is typically observed around 980 cm⁻¹.[6][7]

-

C-Br Vibration: The C-Br stretching vibration is expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

References

The Oxetane Ring in Modern Drug Discovery: A Technical Guide to Strategic Application

Foreword: Beyond Flatland in Medicinal Chemistry

For decades, the pursuit of potent, selective, and developable drug candidates has pushed medicinal chemists to explore beyond the flat, aromatic-rich chemical space that once dominated discovery pipelines. The strategic incorporation of three-dimensional (3D) motifs has become a cornerstone of modern drug design, offering a path to improved physicochemical properties and novel intellectual property. Among these motifs, the oxetane ring—a seemingly simple four-membered cyclic ether—has emerged as a uniquely powerful tool.[1]

Initially regarded with suspicion due to its inherent ring strain (approx. 106 kJ·mol⁻¹), the oxetane has proven to be a robust and versatile building block.[2][3] Its true value lies not just in its 3D geometry, but in its profound and predictable influence on a molecule's aqueous solubility, lipophilicity, metabolic stability, and the basicity of nearby functional groups.[3][4] This guide provides researchers, scientists, and drug development professionals with a technical overview of the oxetane ring's role, grounded in mechanistic principles and illustrated with field-proven examples and protocols. We will explore the causality behind its selection as a bioisosteric replacement, quantify its impact on drug-like properties, and provide actionable methodologies for its synthesis and evaluation.

The Oxetane Motif: Core Physicochemical Properties and Rationale for Use

The utility of the oxetane ring stems from a unique combination of structural and electronic features that distinguish it from other small cycloalkanes and heterocycles.

-

Polarity and Hydrogen Bond Acceptance: The oxygen atom's lone pairs are well-exposed due to the ring's near-planar, puckered conformation, making the oxetane an excellent hydrogen bond acceptor.[5] This capacity is comparable to that of a ketone's carbonyl group, a key factor in its use as a carbonyl bioisostere.[2][6] This inherent polarity is a primary driver for its ability to improve the aqueous solubility of parent molecules.[7][8]

-

Three-Dimensionality and Rigidity: With three sp³-hybridized carbon atoms, the oxetane ring introduces a defined 3D geometry into a molecule.[1] This rigid scaffold can improve binding affinity by locking in a favorable conformation for interaction with a biological target, thereby reducing the entropic penalty of binding.

-

Inductive Electron-Withdrawing Effect: The electronegative oxygen atom exerts a potent, distance-dependent inductive effect. This feature is strategically exploited to modulate the pKₐ of proximal basic amines. Placing an oxetane alpha to a nitrogen atom can reduce its basicity by approximately 2.7 pKₐ units, which can be critical for mitigating hERG liability or improving cell permeability.[1]

-

Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation, particularly when 3,3-disubstituted, as the substituents sterically shield the C-O bonds from nucleophilic attack.[1] This stability allows it to serve as a metabolically inert scaffold or as a replacement for labile functionalities.

These properties underpin the oxetane's primary application in medicinal chemistry: as a strategic bioisosteric replacement.

Diagram: The Oxetane as a Versatile Bioisostere

The following diagram illustrates the most common bioisosteric replacements where the oxetane motif is employed to enhance drug-like properties.

Caption: Bioisosteric role of the oxetane ring.

Quantifying the Impact: A Matched-Pair Analysis

The decision to incorporate an oxetane is data-driven. Matched molecular pair analysis, where two molecules differ only by a single chemical moiety, provides the clearest evidence of the oxetane's influence. The following tables summarize quantitative data from various studies, comparing key physicochemical properties of oxetane-containing compounds with their direct analogues.

Table 1: Influence of Oxetane on Lipophilicity (LogD), Basicity (pKₐ), and Solubility

| Parent Compound (Motif) | LogD₇.₄ | pKₐ | Aqueous Solubility (μM) | Oxetane Analogue | LogD₇.₄ | pKₐ | Aqueous Solubility (μM) | Reference(s) |

| Piperidine | 1.3 | 11.2 | 1,100,000 | 2-Oxa-6-azaspiro[3.3]heptane | 0.1 | 9.6 | >2,000,000 | [9] |

| 4-Piperidone | 0.4 | 8.8 | 1,400,000 | 2-Oxa-6-azaspiro[3.3]heptane | 0.1 | 9.6 | >2,000,000 | [9] |

| N-Ethylpiperazine Lead | - | 8.0 (calc) | - | N-Oxetanylpiperazine (Lanraplenib) | - | 6.4 (calc) | High | [8][10] |

| tert-Butyl Carbamate GPCR119 Agonist | - | - | 24 | 3-Oxetanyl Carbamate Analogue | - | - | >2200 | [3] |

| Bicyclic Lactam EZH2 Inhibitor (1) | 3.1 | - | 2 | Oxetane Analogue (PF-06821497) | 1.9 | - | 300 | [10][11] |

Causality Insight: The data clearly demonstrates the oxetane's ability to simultaneously decrease lipophilicity (LogD) and the basicity of adjacent amines (pKₐ), while dramatically increasing aqueous solubility.[3][8][9][10][11] In the case of the EZH2 inhibitor, this 150-fold solubility enhancement was a critical factor in advancing the compound to clinical trials.[11]

Table 2: Impact of Oxetane on Metabolic Stability

| Parent Compound (Motif) | Species | Intrinsic Clearance (CLᵢₙₜ, μL/min/mg) | Oxetane Analogue | Species | Intrinsic Clearance (CLᵢₙₜ, μL/min/mg) | Reference(s) |

| Ciprofloxacin | Human Microsomes | >100 | Spiro-oxetane Ciprofloxacin | Human Microsomes | <3.0 | [9] |

| Pyrrolidinone | Human Microsomes | 18 | Spiro-oxetane Pyrrolidine | Human Microsomes | <3.0 | [3][9] |

| Piperidinone | Human Microsomes | 27 | Spiro-oxetane Piperidine | Human Microsomes | <3.0 | [3][9] |

| Bicyclic Lactam EZH2 Inhibitor (1) | Human Liver Microsomes | 169 | Oxetane Analogue (PF-06821497) | Human Liver Microsomes | Significantly Improved | [11] |

| Entospletinib (Morpholine) | Human | High Clearance | Lanraplenib (N-Oxetanylpiperazine) | Human | Low Clearance | [8][10] |

Causality Insight: The replacement of metabolically labile groups, such as the morpholine in Entospletinib or vulnerable C-H bonds susceptible to CYP450 oxidation, with a stable oxetane ring consistently leads to a significant reduction in metabolic clearance.[3][8][9][10][11] This translates to a longer half-life and improved pharmacokinetic profile in vivo.

Case Study: Oxetane in the EZH2 Inhibitor Mevrometostat (PF-06821497)

The development of the Enhancer of Zeste Homolog 2 (EZH2) inhibitor, mevrometostat, provides an exemplary case study of property-based drug design where the oxetane ring was pivotal.[12][13] The initial lead compound suffered from poor metabolic stability and extremely low thermodynamic solubility (2 µM), hindering its development.[10][11]

Researchers hypothesized that replacing a flat, aromatic dimethylisoxazole group with a 3D, sp³-rich motif would improve these properties.[10] After extensive optimization, a methoxymethyl-oxetane substituent was identified as optimal.[10] This single modification led to a 150-fold increase in solubility and drastically improved metabolic stability.[11]

A co-crystal structure of the final compound (PF-06821497) bound to the EZH2 protein revealed the precise role of the oxetane.[8][10][12] The oxetane substituent occupies a well-defined space in the protein's binding cavity, engaging in favorable CH−π interactions with two tyrosine side chains, contributing to the compound's high potency.[8][10]

Diagram: Mevrometostat Binding in the EZH2 Active Site

This diagram conceptualizes the key interactions of the oxetane moiety within the EZH2 binding pocket, based on published co-crystal structure data.[8][10]

Caption: Oxetane interactions in the EZH2 active site.

Experimental Protocols

The successful application of oxetanes requires robust synthetic and analytical methodologies. The following section provides validated, step-by-step protocols for a common oxetane synthesis and a critical ADME assay.

Protocol 1: Synthesis of a 3-Substituted Oxetane via Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a classic and reliable method for forming the oxetane ring from a 1,3-halohydrin precursor.[9][14] The protocol requires anhydrous conditions to prevent side reactions.

Objective: To synthesize a 2,2-disubstituted oxetane from the corresponding 1,3-diol. This is a one-pot procedure adapted from established methods.[9]

Materials:

-

2,2-Disubstituted-1,3-propanediol (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Iodine (I₂) (1.2 eq)

-

Imidazole (2.5 eq)

-

Potassium tert-butoxide (KOtBu) (3.0 eq)

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

-

Apparatus Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add the 2,2-disubstituted-1,3-propanediol (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (2.5 eq).

-

Solvent Addition: Add anhydrous toluene and anhydrous THF (typically a 3:1 ratio, to a final diol concentration of ~0.2 M). Stir the mixture at room temperature until all solids have dissolved.

-

Iodination: Cool the mixture to 0 °C in an ice bath. Add iodine (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. The solution will turn dark brown.

-

Reaction to Iodohydrin: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting diol. The reaction mixture will contain the intermediate iodohydrin.

-

Cyclization: Cool the mixture back to 0 °C. Add potassium tert-butoxide (3.0 eq) portion-wise over 30 minutes. A thick precipitate will form.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 12-18 hours, or until the intermediate iodohydrin is fully consumed as monitored by TLC/LC-MS.

-

Workup: Cool the reaction to room temperature. Quench carefully by the slow addition of water. Wash the mixture with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by water and brine.

-

Extraction: Extract the aqueous layer three times with ethyl acetate or diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired oxetane.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

This assay is fundamental for assessing the metabolic stability of a compound in early discovery. It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain the majority of Phase I metabolic enzymes (e.g., CYPs).[2][3][4]

Objective: To determine the in vitro half-life (t₁₂) and intrinsic clearance (CLᵢₙₜ) of a test compound and its oxetane analogue.

Materials:

-

Pooled Human Liver Microsomes (HLM), commercially available

-

Test compounds (10 mM stock in DMSO)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Ice-cold acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

-

96-well incubation plate and sealing mat

-

Incubator/shaker set to 37 °C

-

Centrifuge capable of holding 96-well plates

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare the main incubation mix in a sterile reservoir. For each well, combine potassium phosphate buffer, HLM (final protein concentration typically 0.5 mg/mL), and the test compound (diluted from stock to a final concentration of 1 µM). The final DMSO concentration should be ≤ 0.1%.

-

Prepare a parallel mix without the NADPH regenerating system to serve as a negative control.

-

-

Pre-incubation: Aliquot the incubation mixture into the wells of the 96-well plate. Pre-incubate the plate at 37 °C for 5-10 minutes with gentle shaking to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed solution of the NADPH regenerating system to each well. Mix immediately. This is your T=0 time point for the reaction start.

-

Time-Point Sampling:

-

Immediately after adding the NADPH system, take the first sample (T=0) by transferring an aliquot of the reaction mixture from the first time-point wells into a separate 96-well plate containing ice-cold ACN with IS to quench the reaction.

-

Return the incubation plate to the 37 °C shaker.

-

Repeat the quenching step at subsequent time points (e.g., 5, 15, 30, and 60 minutes).

-

-

Sample Processing:

-

Once all time points are collected and quenched, seal the collection plate and vortex vigorously to precipitate the microsomal proteins.

-

Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes at 4 °C.

-

-

Analysis:

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples by LC-MS/MS to determine the ratio of the peak area of the test compound to the peak area of the internal standard at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life (t₁₂) using the formula: t₁₂ = 0.693 / k.

-

Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (μL/min/mg protein) = (0.693 / t₁₂) / (mg/mL microsomal protein).

-

Diagram: Workflow for Microsomal Stability Assay

This diagram outlines the sequential steps of the HLM stability assay protocol.

Caption: Step-by-step workflow for the HLM assay.

Conclusion and Future Directions

The oxetane ring has transitioned from a synthetic curiosity to a validated and valuable tool in the medicinal chemist's arsenal. Its ability to predictably and favorably modulate multiple physicochemical properties simultaneously—solubility, metabolic stability, lipophilicity, and basicity—makes it a powerful design element for overcoming common drug discovery hurdles.[1][4] The case of mevrometostat demonstrates that the rational incorporation of an oxetane can be the key decision that transforms a problematic lead into a clinical candidate.[12]

While its use as a bioisostere for gem-dimethyl and carbonyl groups is well-established, future applications will likely see the oxetane used in more diverse roles.[3][4] Novel synthetic methods are continually expanding the catalogue of available oxetane building blocks, enabling their incorporation into more complex scaffolds and as spirocyclic ring systems.[9][15] As our understanding of the interplay between 3D structure and ADMET properties deepens, the strategic deployment of motifs like the oxetane will remain central to the design of the next generation of therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 14. benchchem.com [benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

The Strategic Utility of 3-(3-Bromophenyl)oxetane in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Bromophenyl)oxetane has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural and electronic properties, combining the functionalities of a reactive aryl bromide with the desirable physicochemical attributes of an oxetane ring, render it a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound, with a focus on its instrumental role in facilitating access to novel chemical matter for drug discovery. Detailed experimental protocols for its synthesis and subsequent elaboration through palladium-catalyzed cross-coupling reactions are presented, underscoring its practical utility in the modern synthetic laboratory.

Introduction: The Oxetane Motif in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry as a bioisostere for commonly employed functional groups such as gem-dimethyl and carbonyl moieties.[1] The incorporation of an oxetane into a drug candidate can impart a range of beneficial properties, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability.[1] The strained nature of the oxetane ring does not necessarily equate to instability; in fact, 3-substituted oxetanes often exhibit remarkable stability under physiological conditions.[2] This unique combination of properties has led to the increasing prevalence of the oxetane motif in clinical and preclinical drug candidates targeting a wide array of diseases.[3]

This compound stands out as a particularly valuable building block due to the presence of a bromine atom on the phenyl ring. This halogen serves as a versatile synthetic handle, enabling a plethora of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This allows for the late-stage functionalization of the molecule, providing a powerful tool for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved from commercially available starting materials. A reliable and scalable route involves the preparation of 1-(3-bromophenyl)propane-1,3-diol followed by a subsequent cyclization reaction.

Synthesis of 1-(3-bromophenyl)propane-1,3-diol

This key intermediate can be prepared from 3-bromobenzaldehyde and diethyl malonate via a Knoevenagel condensation, followed by reduction of the resulting ester and alkene functionalities.

Cyclization to this compound

The cyclization of the 1,3-diol to the corresponding oxetane can be accomplished through several methods. A highly effective approach is the Mitsunobu reaction, which proceeds with inversion of stereochemistry at one of the alcohol centers.[4][5] An alternative and commonly employed method is the tosylation of one of the hydroxyl groups followed by intramolecular Williamson ether synthesis under basic conditions.[6]

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | |

| CAS Number | 1044507-52-9 | |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | 267.6±28.0 °C at 760 mmHg | [7] |

| Density | 1.5±0.1 g/cm³ | [7] |

1H NMR (CDCl₃, 400 MHz): δ 7.49 (t, J = 1.8 Hz, 1H), 7.41 (dt, J = 7.8, 1.3 Hz, 1H), 7.21 (t, J = 7.8 Hz, 1H), 7.15 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H), 4.90 (t, J = 6.8 Hz, 2H), 4.63 (t, J = 6.4 Hz, 2H), 3.95 (p, J = 6.6 Hz, 1H).

13C NMR (CDCl₃, 101 MHz): δ 143.2, 131.2, 130.3, 129.5, 125.1, 122.8, 73.4 (2C), 38.9.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from its capacity to undergo palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of biaryl structures.[8] this compound serves as an excellent substrate for this reaction, readily coupling with a wide range of boronic acids and their derivatives.[9]

A detailed protocol for the Suzuki-Miyaura coupling of this compound with (4-methoxyphenyl)boronic acid is provided below. This transformation exemplifies the straightforward manner in which the core scaffold can be elaborated.[10]

Diagrammatic Workflow of Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound (1.0 equiv)

-

(4-methoxyphenyl)boronic acid (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

-

Toluene, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, (4-methoxyphenyl)boronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with argon three times.

-

Under a positive pressure of argon, add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-(3-(4-methoxyphenyl)phenyl)oxetane.

Expected Characterization Data for 3-(3-(4-methoxyphenyl)phenyl)oxetane:

-

¹H NMR (400 MHz, CDCl₃): δ 7.55 – 7.48 (m, 2H), 7.44 (t, J = 7.6 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.19 (d, J = 7.6 Hz, 1H), 7.01 (d, J = 8.7 Hz, 2H), 5.03 (t, J = 6.8 Hz, 2H), 4.74 (t, J = 6.4 Hz, 2H), 4.10 (p, J = 6.6 Hz, 1H), 3.87 (s, 3H).[11][12]

-

¹³C NMR (101 MHz, CDCl₃): δ 159.5, 141.9, 141.5, 133.5, 129.2, 128.3, 125.6, 125.0, 124.3, 114.4, 73.6 (2C), 55.5, 39.5.[11][12]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[13] this compound is an ideal substrate for this reaction, enabling the introduction of a wide variety of primary and secondary amines.[14]

The following protocol details the Buchwald-Hartwig amination of this compound with morpholine, a commonly used cyclic secondary amine in medicinal chemistry.

Diagrammatic Workflow of Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0), XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the Schlenk tube with argon three times.

-

Under a positive pressure of argon, add this compound, morpholine, and anhydrous toluene.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-(3-morpholinophenyl)oxetane.

Expected Characterization Data for 3-(3-morpholinophenyl)oxetane:

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 7.9 Hz, 1H), 6.90 (t, J = 2.1 Hz, 1H), 6.84 (ddd, J = 7.7, 1.9, 0.9 Hz, 1H), 6.78 (ddd, J = 8.2, 2.4, 0.9 Hz, 1H), 4.99 (t, J = 6.8 Hz, 2H), 4.70 (t, J = 6.4 Hz, 2H), 4.02 (p, J = 6.6 Hz, 1H), 3.88 (t, J = 4.8 Hz, 4H), 3.20 (t, J = 4.8 Hz, 4H).[15][16]

-

¹³C NMR (101 MHz, CDCl₃): δ 152.1, 141.2, 129.6, 119.5, 116.0, 115.4, 73.5 (2C), 67.0 (2C), 49.3 (2C), 39.4.[15][17]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its facile synthesis and the reactivity of the aryl bromide moiety allow for the efficient construction of a diverse range of complex molecules. The strategic incorporation of the oxetane ring offers a proven method for optimizing the physicochemical properties of lead compounds in drug discovery programs. The detailed experimental protocols provided herein serve as a practical guide for researchers to harness the full potential of this important synthetic intermediate.

References

- 1. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CCCC 1998, Volume 63, Issue 10, Abstracts pp. 1613-1622 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 12. rsc.org [rsc.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. 4-Phenylmorpholine(92-53-5) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to the Reactivity and Stability of 3-(3-Bromophenyl)oxetane

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and dual-mode reactivity of 3-(3-Bromophenyl)oxetane, a valuable heterocyclic building block in modern medicinal chemistry and materials science. The document is structured to offer researchers, scientists, and drug development professionals a deep understanding of this molecule's behavior, grounded in established chemical principles and supported by peer-reviewed literature. We will explore the inherent stability of the strained oxetane ring, its susceptibility to controlled ring-opening reactions, and the versatile reactivity of the bromophenyl moiety in palladium-catalyzed cross-coupling reactions. This guide furnishes not only theoretical and mechanistic insights but also provides actionable, detailed experimental protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as acid-catalyzed ring-opening.

Introduction and Physicochemical Profile

This compound is a bifunctional organic compound that has garnered significant interest as a synthetic intermediate.[1] Its structure marries a strained four-membered oxetane ring with a functionalized aromatic system. The oxetane motif is increasingly recognized in drug discovery as a polar, three-dimensional bioisostere for less favorable groups like gem-dimethyl or carbonyl moieties, often enhancing aqueous solubility and metabolic stability.[2][3] The bromine atom on the phenyl ring serves as a versatile synthetic handle for elaboration into more complex molecular architectures via cross-coupling chemistry.[1]

Molecular Structure

The structure of this compound features a central, puckered four-membered ether ring with a 3-bromophenyl substituent at the C3 position.

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental setups, choosing appropriate solvent systems, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 1044507-52-9 | [4] |

| Molecular Formula | C₉H₉BrO | [4] |

| Molecular Weight | 213.07 g/mol | [4] |

| Calculated LogP | 2.56 | [4] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 1 | [4] |

Chemical Stability and Handling

General and pH Stability

The oxetane ring, while possessing significant ring strain (~25 kcal/mol), is considerably more stable than an epoxide ring. It is generally robust under neutral and basic conditions. Studies on analogous 3,3-diaryloxetanes have demonstrated good stability across a pH range of 1.2 to 10.0 over several hours, indicating that the oxetane motif is not a significant liability under typical physiological or many synthetic conditions.[5][6][7] The use of strong acids, particularly Lewis acids, can, however, promote ring-opening.[2] Strong acids like trifluoroacetic acid (TFA) have been used successfully for deprotection of other functional groups in the presence of a 3,3-diaryloxetane without causing ring decomposition, further supporting its robustness.[6]

Storage and Handling Recommendations

For long-term integrity, this compound should be stored in a cool, dry place, typically at 4°C, under an inert atmosphere to prevent potential degradation.[4] As with most aryl bromides, it is important to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Reactivity of the Oxetane Ring

The reactivity of the oxetane ring is dominated by reactions that relieve its inherent strain. These are typically ring-opening reactions initiated by electrophiles (protons or Lewis acids) or, less commonly, strong nucleophiles.

Acid-Catalyzed Ring-Opening

Activation of the oxetane oxygen by a Brønsted or Lewis acid is the most common method to facilitate nucleophilic attack and subsequent ring-opening.[2] This activation polarizes the C-O bonds, making the ring carbons more electrophilic. The regioselectivity of the nucleophilic attack depends on the reaction conditions and the substitution pattern of the oxetane.

Caption: General workflow for acid-catalyzed oxetane ring-opening.

Causality in Protocol Design: The choice of acid is critical. Brønsted acids (e.g., HCl, H₂SO₄) can be effective but may be too harsh for sensitive substrates. Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, In(OTf)₃) are often preferred as they can be tailored for milder conditions and improved regioselectivity. The reaction solvent should be non-nucleophilic (e.g., CH₂Cl₂, toluene) if the external nucleophile's reactivity is to be exclusively studied.

Representative Protocol: Acid-Catalyzed Hydrolysis

This protocol describes the ring-opening of the oxetane to form the corresponding 1,3-diol.

-

Preparation: Dissolve this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v) to a concentration of 0.2 M.

-

Acidification: Add a catalytic amount of a strong Brønsted acid, such as 1 M aqueous hydrochloric acid (0.1 equiv).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 1-(3-bromophenyl)propane-1,3-diol.

Reactivity of the 3-Bromophenyl Group

The C(sp²)-Br bond in this compound is a prime site for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The oxetane ring is generally stable under the typically basic conditions of these reactions.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[8][9]

Mechanism: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) catalyst, (2) Transmetalation of the organic group from the boron reagent to the palladium center (facilitated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling this compound with a generic arylboronic acid.[10][11]

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.

-

Reaction: Heat the mixture with vigorous stirring (typically 80-100 °C) for 2-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-